RD162

Prostate Cancer Androgen Receptor Binding Affinity

Researchers studying castration-resistant prostate cancer face unreliable tools when AR overexpression drives bicalutamide to switch from antagonist to agonist. RD162 (CAS 915087-27-3) is a second-generation diarylthiohydantoin NSAA that retains full antagonist activity even in AR-amplified contexts. • IC50 of 30.9 nM for AR binding; suppresses VCaP proliferation at 1 µM and induces apoptosis at 10 µM • Oral bioavailability ~50% with 30 h half-life in mice - ideal for chronic dosing regimens • Induces tumor regression in castrate LNCaP/AR xenografts at 10 mg/kg/day, where bicalutamide is ineffective Supplied with Certificate of Analysis. Bulk quantities available upon request.

Molecular Formula C22H16F4N4O2S
Molecular Weight 476.4 g/mol
CAS No. 915087-27-3
Cat. No. B1662965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRD162
CAS915087-27-3
Synonyms4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-thioxo-5,7-diazaspiro[3.4]oct-5-yl]-2-fluoro-N-methyl-benzamide
Molecular FormulaC22H16F4N4O2S
Molecular Weight476.4 g/mol
Structural Identifiers
SMILESCNC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C23CCC3)C4=CC(=C(C=C4)C#N)C(F)(F)F)F
InChIInChI=1S/C22H16F4N4O2S/c1-28-18(31)15-6-5-14(10-17(15)23)30-20(33)29(19(32)21(30)7-2-8-21)13-4-3-12(11-27)16(9-13)22(24,25)26/h3-6,9-10H,2,7-8H2,1H3,(H,28,31)
InChIKeyJPQFGMYHKSKKGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





RD162 Baseline Overview


RD162 (CAS 915087-27-3) is a second-generation, non-steroidal antiandrogen (NSAA) belonging to the diarylthiohydantoin class, originally co-developed alongside enzalutamide (MDV3100) as a potent, orally bioavailable androgen receptor (AR) antagonist [1]. It exhibits high, specific binding affinity for the AR and is designed to overcome resistance mechanisms driven by AR overexpression, making it a critical tool compound in prostate cancer research [1].

Selection: Second-generation AR antagonist for prostate cancer cell-model studies
Workflow: AR overexpression resistance model research
Context: Enzalutamide comparator for structure-activity relationship (SAR) studies

Why RD162 Cannot Be Substituted


Generic substitution among second-generation antiandrogens is not scientifically justified due to quantifiable differences in their pharmacological profiles. Compounds like RD162, enzalutamide (MDV3100), and apalutamide, while sharing a diarylthiohydantoin core, exhibit distinct binding affinities, in vivo tumor suppression efficacy, and pharmacokinetic properties [1][2]. Furthermore, RD162 demonstrates functional superiority over first-generation agents like bicalutamide by retaining antagonist activity in models of AR overexpression, where bicalutamide can act as an agonist [1]. Selection of a specific research compound must therefore be guided by empirical data from the intended experimental context.

!
Pharmacological profiles may differ among second-generation antiandrogens; direct replacement without empirical comparison may confound results.
!
Bicalutamide may exhibit agonist activity in AR-overexpressing models, unlike RD162, which retains antagonist activity.
!
Binding affinity and tumor-response endpoints reported for RD162 may not transfer to analogs like apalutamide without model-specific validation.

RD162: Quantitative Decision Guide


Superior AR Binding and Antagonism vs. Bicalutamide

In a direct head-to-head in vitro assay using LNCaP/AR human prostate cancer cells, RD162 inhibited 18F-FDHT binding to the androgen receptor with an IC50 of 50 nM, demonstrating greater relative affinity than the first-generation antiandrogen bicalutamide (IC50 = 159 nM). Importantly, RD162 lacks agonist activity in the setting of AR overexpression, a critical limitation of bicalutamide [1].

AR Binding IC50
Head-to-head
RD162 50 nM ~3.2× vs bicalutamide
Enzalutamide 36 nM
Bicalutamide 159 nM
Supports AR binding selectivity comparison in prostate cancer cells.
LNCaP/AR equilibrium binding assay; no agonist activity for RD162 under AR overexpression.
Prostate Cancer Androgen Receptor Binding Affinity

In Vivo Tumor Regression vs. Bicalutamide

In a 28-day LNCaP/AR xenograft study in castrated male mice, daily oral administration of RD162 at 10 mg/kg resulted in tumor regression (median tumor volume change of approximately -50%), whereas bicalutamide at the same dose only slowed tumor growth (median tumor volume change of approximately +100%) [1].

In Vivo Tumor Response
Head-to-head
RD162 (10 mg/kg) Median −50% (regression)
Bicalutamide (10 mg/kg) Median +100% (growth)
Vehicle >+400%
Supports model-response endpoint evaluation in CRPC xenografts.
28-day castrate mouse LNCaP/AR xenograft study; daily oral gavage.
Prostate Cancer In Vivo Efficacy Tumor Regression

Favorable Oral Pharmacokinetics

A pharmacokinetic study in male mice revealed that a single 20 mg/kg oral dose of RD162 results in ~50% bioavailability and a serum half-life of approximately 30 hours [1].

Oral PK Profile
Supporting evidence
Bioavailability: ~50%
Half-life: ~30 h
Supports PK model interpretation for repeated oral dosing studies.
Single 20 mg/kg dose in male mice; not a clinical PK claim.
Pharmacokinetics Oral Bioavailability Drug Metabolism

RD162: Optimal Research Applications


Benchmarking Antiandrogens in CRPC Models

RD162 serves as an ideal positive control or benchmark compound in head-to-head in vivo efficacy studies due to its well-characterized ability to induce tumor regression in castrate LNCaP/AR xenografts, a model where first-generation agents like bicalutamide are ineffective [1].

AR Overexpression Resistance Mechanisms

As a compound that retains full antagonist activity in cells with amplified AR expression, RD162 is a precise tool for studying the functional consequences of AR upregulation, differentiating it from bicalutamide which can exhibit agonist properties in this context [1].

AR Signaling Pharmacodynamics In Vivo

With its established oral bioavailability and 30-hour half-life in mice, RD162 is well-suited for chronic dosing regimens to achieve sustained target engagement, allowing for reliable assessment of downstream pharmacodynamic markers like PSA and TMPRSS2 expression [1].

Application
Selection Property
Validation Focus
CRPC model benchmarking
In vivo tumor regression model context
AR antagonist activity in castrate LNCaP/AR xenografts
AR overexpression resistance study
Agonist/antagonist switching assessment
Functional consequences of AR amplification in prostate cancer models
AR signaling pharmacodynamics
Repeated-dosing target engagement model
PSA and TMPRSS2 expression as downstream markers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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